スルフォラファン

概要

説明

Sulforaphane (SFN) is a compound within the isothiocyanate group of organosulfur compounds . It is produced when the enzyme myrosinase transforms glucoraphanin, a glucosinolate, into sulforaphane upon damage to the plant (such as from chewing or chopping during food preparation), which allows the two compounds to mix and react . SFN is present in cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . It is known for its antioxidant, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of SFN begins with the four-step synthesis from 4-bromobutyronitrile and sodium thiomethoxide . Its biosynthetic pathway originates from the amino acid methionine and proceeds in three stages: methionine side chain elongation by two methylene groups, formation of the core glucosinolate structure, and secondary modification of the glucosinolate side chain . Upon disruption of the plant tissue integrity, glucoraphanin comes into contact with myrosinase, which catalyzes the hydrolysis of glucoraphanin to give sulforaphane .

Molecular Structure Analysis

SFN exhibits two optical isomers (R [Rectus → Latin = Right] and S [Sinister → Latin = Left]) due to its asymmetric sulfur atom . Both of these isomers are present in broccoli sprouts . The research highlights the superior biological activities exhibited by the R-enantiomer of sulforaphane in comparison to the S-enantiomer .

Physical And Chemical Properties Analysis

SFN is a sulfur-rich compound found in cruciferous vegetables . Its chemical formula is C6H11NOS2 . It is unstable and easily degradable .

科学的研究の応用

がんの予防と治療

スルフォラファンは、肺、膀胱、乳がん、前立腺がん、非ホジキンリンパ腫、大腸がんなど、いくつかの部位におけるがんのリスクの低下と関連付けられています。 発がん物質の解毒、抗炎症作用、がん細胞の増殖抑制などの様々なメカニズムを通じて効果を発揮すると考えられています .

抗酸化効果

スルフォラファンは、アブラナ科野菜に含まれるイソチオシアネートとして、強力な抗酸化効果を持っています。 細胞をDNA損傷や酸化ストレスから保護するのに役立ち、これは慢性疾患の発症における重要な要因です .

抗炎症効果

スルフォラファンは、体内の炎症経路を調節することで、抗炎症作用を示します。 これは、慢性炎症を特徴とする疾患の予防と治療に役立つ可能性があります .

肥満コントロール

研究によると、スルフォラファンは、脂肪代謝と貯蔵に影響を与えることで、抗肥満効果に寄与する可能性があります。 また、体重管理に不可欠なインスリン感受性を改善する可能性もあります .

神経保護効果

スルフォラファンは、神経細胞の損傷や変性を保護する可能性を示しています。 神経細胞のオートファジーを誘導し、アポトーシスを抑制する能力により、神経変性疾患の治療に役立つ可能性があります .

糖尿病管理

スルフォラファンを血糖降下剤として使用することの根拠となる証拠があります。 グルコース代謝とインスリンシグナル伝達経路に影響を与えることで、2型糖尿病の管理に有益であることが示されています .

作用機序

Target of Action

Sulforaphane (SFN) is a naturally occurring compound found in cruciferous vegetables like broccoli, cabbage, cauliflower, and kale . It has been shown to target a specific cancer cell population displaying stem-like properties, known as cancer stem cells (CSCs) . These cells can self-renew and differentiate to form highly heterogeneous tumor masses .

Biochemical Pathways

SFN has been shown to modulate several biochemical pathways. It activates the nuclear factor-erythroid factor 2–related factor 2 (NRF2) and inhibits the NF-KB pathways . It also modulates the expression of phase II enzymes . Moreover, SFN has been found to influence the functions of intestinal epithelial cells, which could provide an alternative to targeting the microbes themselves for the remediation of microbial dysbiosis .

Pharmacokinetics

SFN is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg; however, the bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats . SFN and its major metabolite, sulforaphane N-acetylcysteine (SFN-NAC), are metabolically unstable, especially in the plasma . SFN-NAC degrades considerably faster than SFN in plasma, with SFN being formed from SFN-NAC .

Result of Action

SFN has been linked to health benefits, such as improved heart health . It reduces inflammation, protects DNA by blocking mutations that lead to cancer, and may slow tumor growth . It has been shown to have anticancer properties, reducing both the size and number of various types of cancer cells .

Action Environment

The formation of SFN is controlled by the epithiospecifier protein, a myrosinase co-factor, which is temperature-specific . Therefore, the temperature, heating time, and other technological steps can influence the final SFN content in broccoli sprout homogenates . Factors such as a sedentary lifestyle, inadequate nutrition, alcohol consumption, smoking, and constant exposure to chemicals from the environment can contribute to health deterioration and the development of diseases .

Safety and Hazards

生化学分析

Biochemical Properties

Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. Sulforaphane activates Nrf2 by disrupting its interaction with the inhibitor Keap1, leading to the induction of phase II detoxification enzymes . Additionally, sulforaphane inhibits histone deacetylase (HDAC), which affects gene expression and has implications for cancer therapy .

Cellular Effects

Sulforaphane exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Sulforaphane activates the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying genes . It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation . Furthermore, sulforaphane induces apoptosis in cancer cells and inhibits cell proliferation by affecting cell cycle regulators .

Molecular Mechanism

At the molecular level, sulforaphane exerts its effects through various mechanisms. It binds to Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxifying enzymes . Sulforaphane also inhibits HDAC, leading to changes in gene expression that can suppress tumor growth . Additionally, it modulates the activity of enzymes involved in the metabolism of carcinogens, enhancing their detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulforaphane can change over time. Sulforaphane is relatively stable but can degrade under certain conditions such as high temperatures and extreme pH levels . Long-term studies have shown that sulforaphane can have sustained effects on cellular function, including prolonged activation of the Nrf2 pathway and continued inhibition of HDAC . These effects contribute to its potential as a therapeutic agent for chronic diseases.

Dosage Effects in Animal Models

The effects of sulforaphane vary with different dosages in animal models. At low to moderate doses, sulforaphane has been shown to exert beneficial effects such as reducing tumor size and improving glucose tolerance . At high doses, sulforaphane can cause adverse effects, including sedation, hypothermia, and impaired motor coordination . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Sulforaphane is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, where it is conjugated with glutathione and further processed into dithiocarbamates before being excreted . Sulforaphane also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism, contributing to its anti-diabetic and anti-obesity effects .

Transport and Distribution

Sulforaphane is transported and distributed within cells and tissues through various mechanisms. It can be passively transported across cell membranes and also utilizes the paracellular pathway . Sulforaphane interacts with transporters and binding proteins that facilitate its distribution to different cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, is crucial for its detoxifying effects .

Subcellular Localization

Sulforaphane’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with Keap1 and activates Nrf2 . Sulforaphane can also translocate to the nucleus, where it influences gene expression by binding to AREs . This subcellular distribution is essential for its ability to modulate cellular defense mechanisms and exert its therapeutic effects.

特性

IUPAC Name |

1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036732 | |

| Record name | Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulforaphane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4478-93-7 | |

| Record name | Sulforaphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sulforaphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulforaphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Sulforaphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFORAPHANE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulforaphane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

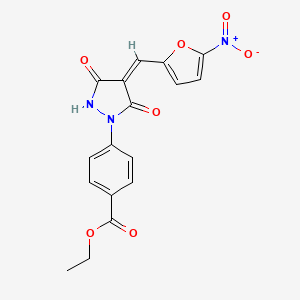

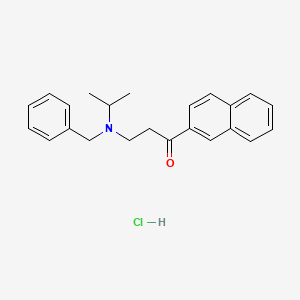

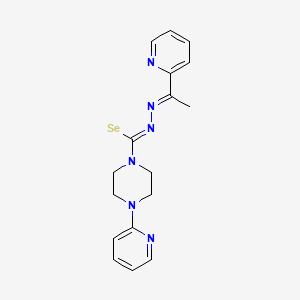

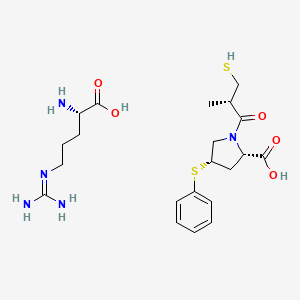

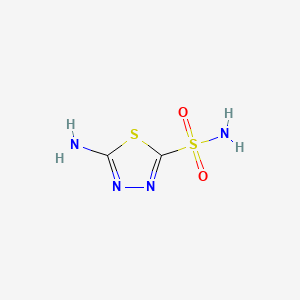

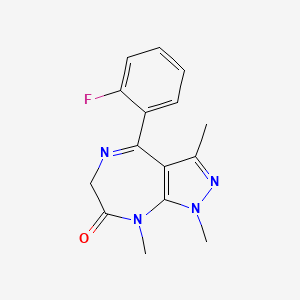

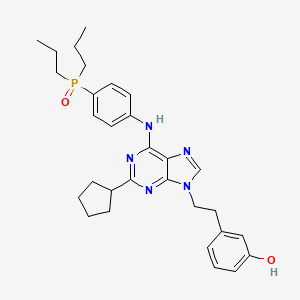

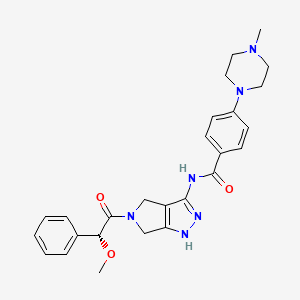

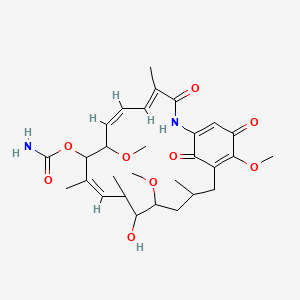

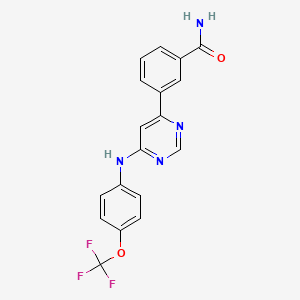

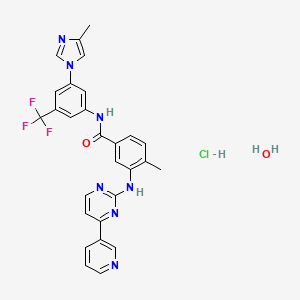

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)